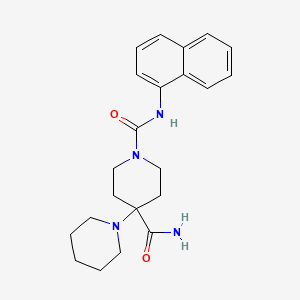![molecular formula C21H23ClN4O B4541304 N-(2-chloro-4-methylphenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4541304.png)
N-(2-chloro-4-methylphenyl)-N'-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of urea derivatives often involves the reaction of appropriate amines with isocyanates or carbodiimides, resulting in a urea linkage. Specific methods for synthesizing compounds similar to the one typically involve stepwise reactions that build up the desired structure through the addition of various functional groups to a core molecule. For example, urea compounds have been synthesized by reacting amino-pyrazole derivatives with different isocyanates, showcasing a common approach to assembling such molecules (Song et al., 2008).
Molecular Structure Analysis
The molecular structure of urea derivatives is often elucidated using techniques such as X-ray crystallography, NMR, MS, and IR spectroscopy. These methods provide detailed information about the arrangement of atoms within the molecule and how they are connected. For instance, X-ray crystallography has been used to determine that the urea scaffold in some molecules is essentially planar due to the presence of intramolecular N–H···O hydrogen bonds, which could also be relevant to the compound of interest (Song et al., 2008).
Chemical Reactions and Properties
Urea derivatives can participate in a variety of chemical reactions, including hydrogen bonding, which often plays a crucial role in determining their biological activity and crystalline structure. The ability to form intermolecular N–H···O hydrogen bonds can lead to the formation of dimers or higher-order structures in the solid state, impacting the compound's solubility and stability (Song et al., 2008).
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. For urea derivatives, the planarity of the urea scaffold and the presence of functional groups capable of forming hydrogen bonds can significantly affect these properties. The crystalline structure, determined by X-ray analysis, provides insights into the arrangement of molecules in the solid state and their interaction through hydrogen bonds and π-π stacking interactions (Song et al., 2008).
Propriétés
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O/c1-13-9-10-19(18(22)11-13)23-21(27)24-20-15(3)25-26(16(20)4)12-17-8-6-5-7-14(17)2/h5-11H,12H2,1-4H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJUQKJHYDZLGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=C(N(N=C2C)CC3=CC=CC=C3C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-4-methylphenyl)-3-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-{[oxo(2-phenyl-3-indolizinyl)acetyl]amino}benzoate](/img/structure/B4541228.png)
![4-[({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)methyl]benzoic acid](/img/structure/B4541235.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4541245.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4541250.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4541254.png)
![N-{2-[(butylimino)(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}benzamide](/img/structure/B4541259.png)
![N-benzyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4541263.png)
![N-(4-chloro-2-methylphenyl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4541273.png)


![1-(ethylsulfonyl)-N'-[(5-methyl-2-thienyl)methylene]-3-piperidinecarbohydrazide](/img/structure/B4541292.png)
![4-[ethyl(methylsulfonyl)amino]-N-(2-methylbenzyl)benzamide](/img/structure/B4541293.png)
![5-({4-[(benzylamino)sulfonyl]phenyl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4541306.png)